

# Synthesis of EINECS 299-589-7: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Einecs 299-589-7*

Cat. No.: *B15196980*

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An In-depth Examination of the Synthetic Pathway for 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-329)

This technical guide provides a comprehensive overview of the synthesis of the chemical compound identified by EINECS number 299-589-7, chemically known as 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. This compound, widely recognized by its trade name UV-329, is a high-performance ultraviolet (UV) absorber belonging to the hydroxyphenyl benzotriazole class. It is extensively used as a light stabilizer in a variety of polymers and organic substrates to prevent photodegradation and extend the lifespan of materials. This document details the multi-step synthesis process, including experimental protocols and quantitative data, for professionals in research, drug development, and materials science.

## Overview of the Synthetic Pathway

The synthesis of 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol is typically achieved through a three-step process. This pathway begins with the diazotization of an appropriate aniline derivative, followed by a coupling reaction with a substituted phenol, and culminates in a reductive cyclization to form the final benzotriazole structure.

The overall synthesis can be summarized as follows:

- **Diazotization:** o-Nitroaniline is converted to its corresponding diazonium salt.

- **Azo Coupling:** The diazonium salt is reacted with 4-(1,1,3,3-tetramethylbutyl)phenol (p-tert-octylphenol) to form the intermediate azo compound, 2-nitro-2'-hydroxy-5'-teroctylazo benzene.
- **Reductive Cyclization:** The azo intermediate undergoes a reduction and subsequent intramolecular cyclization to yield the final product, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.

## Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

### Step 1: Diazotization of o-Nitroaniline

This initial step involves the conversion of the primary aromatic amine, o-nitroaniline, into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

#### Experimental Protocol:

A mixture of sulfuric acid and water is prepared, and a specific amount of o-nitroaniline is added with stirring. The resulting mixture is then cooled to a temperature between 0 and 5°C. A solution of sodium nitrite in water is added dropwise to the cooled mixture, ensuring the temperature is maintained within the 0-5°C range throughout the addition. After the addition is complete, any excess nitrite is decomposed by the addition of urea. The final product of this step is an aqueous solution of o-nitrobenzene diazonium sulfate.

### Step 2: Azo Coupling with 4-(1,1,3,3-tetramethylbutyl)phenol

The diazonium salt solution is then coupled with 4-(1,1,3,3-tetramethylbutyl)phenol in a weakly alkaline environment to form the azo intermediate.

#### Experimental Protocol:

In a separate reactor, 4-(1,1,3,3-tetramethylbutyl)phenol is dissolved in ethanol. The solution is cooled to 0-5°C. The pH of the solution is adjusted to a range of 7-9 using a 20% sodium

hydroxide solution. The previously prepared o-nitrobenzene diazonium sulfate solution is then added dropwise to the phenolic solution while maintaining the temperature at 0-5°C and the pH between 7 and 9. Upon completion of the reaction, the precipitated solid is collected by filtration and washed to yield the intermediate, 2-nitro-2'-hydroxy-5'-teroctylazo benzene.

### Step 3: Reductive Cyclization to 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol

The final step involves the reduction of the nitro group of the azo intermediate and the subsequent intramolecular cyclization to form the benzotriazole ring. A commonly employed method is the "glucose zinc powder" two-step reduction.

#### Experimental Protocol:

The azo intermediate from Step 2 is suspended in a mixture of ethanol and a 20% sodium hydroxide solution. The mixture is heated to 50-60°C, and a glucose solution is added dropwise. After this initial reduction, the mixture is cooled to 40-50°C, and the pH is adjusted to 3 with a 10% sulfuric acid solution. The resulting solid nitrogen oxide intermediate is collected by filtration.

This intermediate is then added to a mixture of chlorobenzene, ethanol, and sulfuric acid and heated to 85-90°C. Zinc powder is added in portions to effect the final reduction and cyclization. After the reaction is complete, the crude product is purified to obtain 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol.

## Quantitative Data

The following tables summarize the key quantitative parameters for each step of the synthesis.

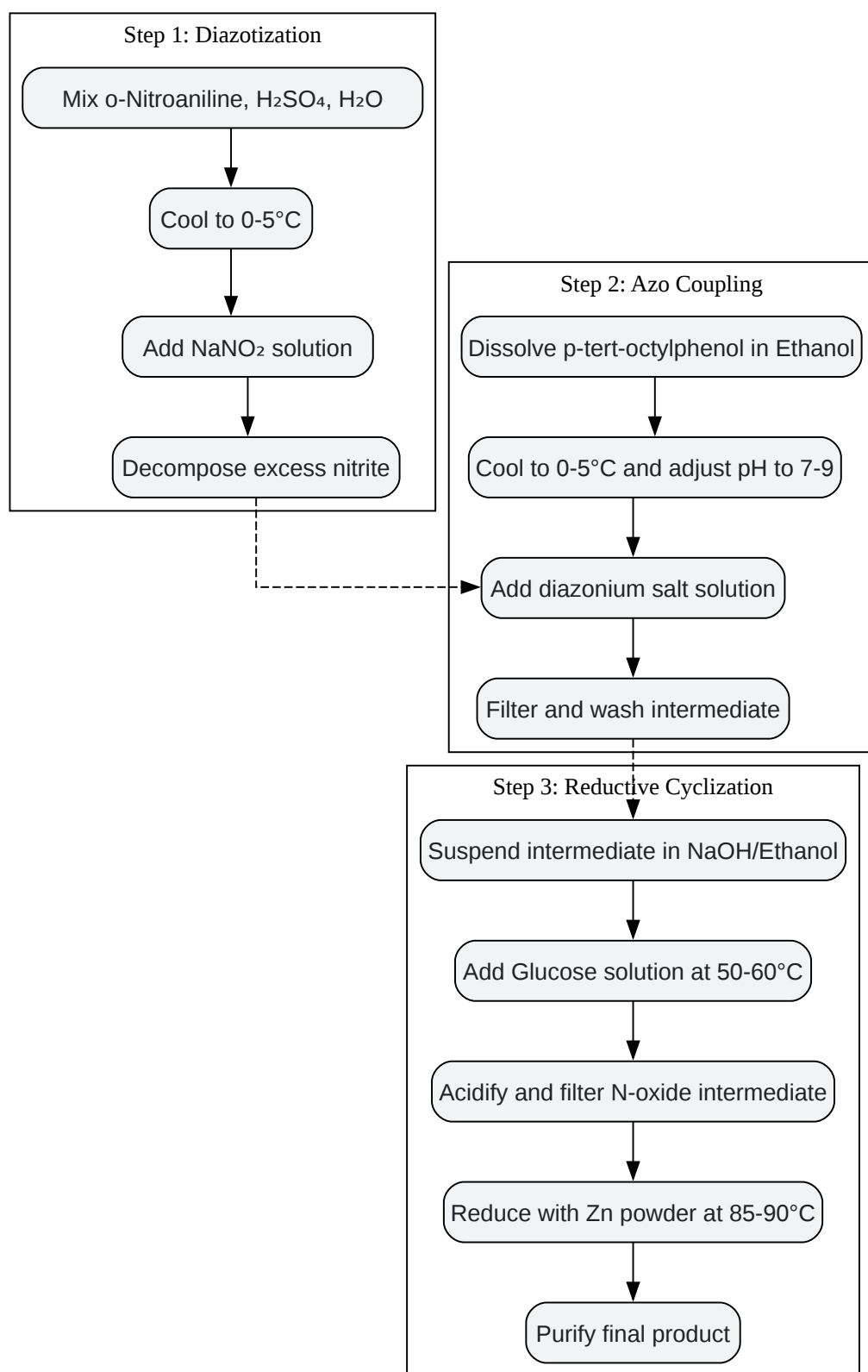
Table 1: Reaction Conditions

Step	Reaction	Temperature (°C)	pH
1	Diazotization	0 - 5	Acidic
2	Azo Coupling	0 - 5	7 - 9
3	Reductive Cyclization	50 - 90	Alkaline, then Acidic

## Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Overall synthesis pathway for **EINECS 299-589-7**.



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Caption: Step-by-step experimental workflow for the synthesis.

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